molecular formula C17H10ClF3N2O2 B2544617 (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 330158-56-0

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2544617
CAS No.: 330158-56-0
M. Wt: 366.72
InChI Key: PALZFKLEBJYOBG-KQWNVCNZSA-N
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Description

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, a carboxamide group, and a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-(trifluoromethyl)aniline with 3-formylchromone under acidic conditions to form the imine intermediate. This intermediate is then reacted with an appropriate amine to yield the final carboxamide product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[2-chloro-4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-2-{[2-bromo-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-2-{[2-chloro-5-(difluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

What sets (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide apart from similar compounds is its specific substitution pattern on the phenyl ring. The presence of both chlorine and trifluoromethyl groups contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-6-5-10(17(19,20)21)8-13(12)23-16-11(15(22)24)7-9-3-1-2-4-14(9)25-16/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZFKLEBJYOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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